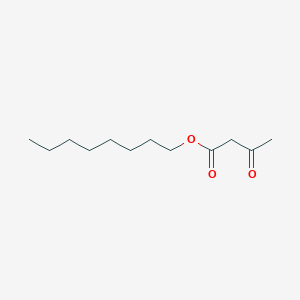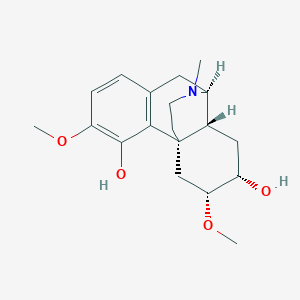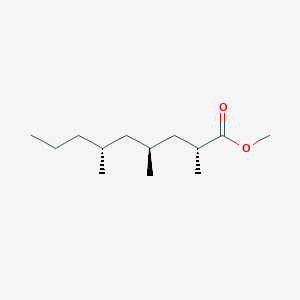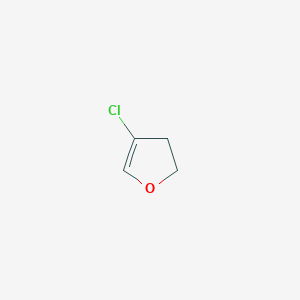
4-Chloro-2,3-dihydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,3-dihydrofuran is a chemical compound that is commonly used in scientific research. It is a heterocyclic organic compound that contains a chlorine atom and a furan ring. This compound has gained a lot of attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,3-dihydrofuran is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions, including the synthesis of pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Chloro-2,3-dihydrofuran. However, it is not recommended for use in drug development due to its potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Chloro-2,3-dihydrofuran in lab experiments is its potential as a building block for the synthesis of various pharmaceuticals and agrochemicals. However, its potential toxicity and limited information on its biochemical and physiological effects are significant limitations.
Direcciones Futuras
There are several potential future directions for research on 4-Chloro-2,3-dihydrofuran. These include further studies on its potential use as a building block for the synthesis of pharmaceuticals and agrochemicals, as well as studies on its potential applications in materials science. Additionally, more research is needed to understand the mechanism of action and potential toxicity of this compound.
Métodos De Síntesis
There are several methods for synthesizing 4-Chloro-2,3-dihydrofuran, including the reaction of furan with chloroacetyl chloride, the reaction of furan with chloroacetic acid, and the reaction of furan with chloroform and a base. The most common method involves the reaction of furan with chloroacetyl chloride in the presence of a base such as triethylamine.
Aplicaciones Científicas De Investigación
4-Chloro-2,3-dihydrofuran has a wide range of potential applications in scientific research. It has been studied for its potential use as a building block for the synthesis of various pharmaceuticals and agrochemicals. It has also been studied for its potential use in the development of new materials, such as polymers and coatings.
Propiedades
Número CAS |
17557-40-3 |
|---|---|
Nombre del producto |
4-Chloro-2,3-dihydrofuran |
Fórmula molecular |
C4H5ClO |
Peso molecular |
104.53 g/mol |
Nombre IUPAC |
4-chloro-2,3-dihydrofuran |
InChI |
InChI=1S/C4H5ClO/c5-4-1-2-6-3-4/h3H,1-2H2 |
Clave InChI |
DVIRIUUTHMJKRA-UHFFFAOYSA-N |
SMILES |
C1COC=C1Cl |
SMILES canónico |
C1COC=C1Cl |
Sinónimos |
4-Chloro-2,3-dihydrofuran |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



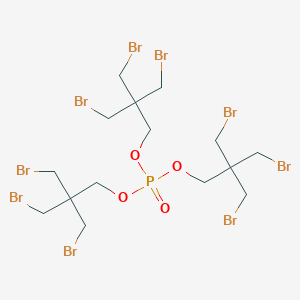

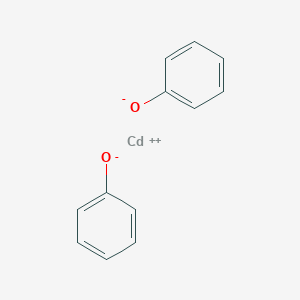
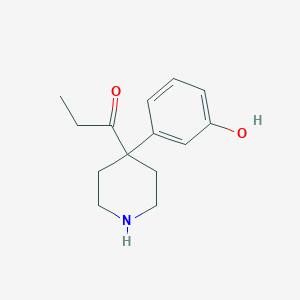

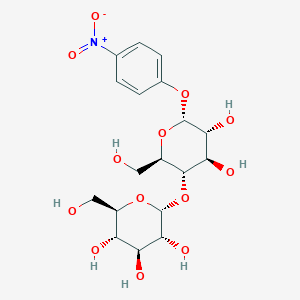
![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)
